molecular formula C23H18F2N4O3 B3401826 N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1040684-16-9

N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B3401826
CAS No.: 1040684-16-9
M. Wt: 436.4 g/mol
InChI Key: XNYUKVOGHWVBBC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring linked to a 4,6-dimethyl-2-oxopyridinone core. This compound is structurally designed for applications in medicinal chemistry, particularly as a kinase inhibitor or anti-inflammatory agent, given the prevalence of oxadiazole and pyridinone moieties in such therapeutics.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N4O3/c1-13-11-14(2)29(12-19(30)26-18-9-7-17(25)8-10-18)23(31)20(13)22-27-21(28-32-22)15-3-5-16(24)6-4-15/h3-11H,12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYUKVOGHWVBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, toxicity, and structure-activity relationships (SAR) of this compound based on diverse scientific literature.

Synthesis

The synthesis of the compound involves multiple steps including the formation of the 1,2,4-oxadiazole ring and subsequent modifications to introduce the pyridine moiety. The synthesis pathway typically includes:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Substitution reactions to introduce the fluorophenyl groups.
  • Final acetamide formation via acylation processes.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, benzamides substituted with quinoline-linked 1,2,4-oxadiazoles have shown promising fungicidal activities against various pathogens. The compound's structural similarity suggests potential efficacy against fungi such as Sclerotinia sclerotiorum and Alternaria solani.

CompoundInhibition Rate (%)EC50 (mg/L)
This compoundTBDTBD
Control Drug (e.g., Quinoxyfen)77.8%14.19

Toxicity Studies

Toxicity assessments in model organisms such as zebrafish embryos have been employed to evaluate the safety profile of similar compounds. For example, a related compound demonstrated an LC50 value of 0.39 mg/L, categorizing it as highly toxic. This raises concerns regarding the safety of this compound in therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups such as fluorine enhances biological activity. The following trends have been observed:

  • Fluorination increases lipophilicity and potentially enhances interaction with biological targets.
  • Oxadiazole and pyridine rings contribute to the overall stability and activity of the compound.

Case Study 1: Antifungal Activity

A study investigated a series of oxadiazole derivatives for their antifungal properties against Sclerotinia sclerotiorum. The results indicated that compounds with similar structures to this compound exhibited inhibition rates ranging from 47% to 86%, suggesting potential for development into effective antifungal agents.

Case Study 2: Toxicity Assessment

In another investigation focusing on zebrafish embryos, several derivatives were assessed for acute toxicity. Compounds with similar functional groups demonstrated varying toxicity levels; thus highlighting the importance of structural modifications in mitigating adverse effects while retaining biological efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide
  • Structural Differences : Replaces fluorine with chlorine on the oxadiazole phenyl group and substitutes the terminal fluorophenyl with an isopropylphenyl group.
  • Bioactivity: Chlorophenyl derivatives often exhibit stronger enzyme inhibition due to enhanced electron-withdrawing effects, though fluorine’s smaller size may improve target selectivity.
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (Example 83)
  • Structural Differences: Incorporates a chromen-4-one and pyrazolopyrimidine core instead of oxadiazole-pyridinone.
  • Key Data :
    • Melting Point : 302–304°C (higher than typical acetamides, suggesting strong intermolecular interactions).
    • Mass : 571.198.8 (M++1), indicating a larger molecular weight compared to the target compound (~438 g/mol).

Heterocyclic Core Modifications

2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide
  • Structural Differences: Replaces oxadiazole-pyridinone with an imidazothiazole-pyridine system.
  • Pharmacological Implications : The imidazothiazole moiety may confer distinct binding affinities for kinases or inflammatory targets compared to oxadiazole-based compounds.

Methodological Approaches to Similarity Assessment

  • Structural Similarity : Computed using Tanimoto coefficients (e.g., 0.75–0.85 for halogenated analogs).
  • Functional Similarity : Evaluated via bioactivity profiling (e.g., IC50 values against COX-2 or TNF-α).
  • Limitations : Structural analogs may share high similarity in silico but diverge in vivo due to metabolically labile substituents.

Q & A

Q. How does this compound compare to structurally similar acetamide derivatives in terms of metabolic stability?

  • Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) and compare half-life (t1/2) to derivatives like N-(4-acetylphenyl)-thienopyrimidine-acetamide. Fluorine atoms typically reduce CYP-mediated oxidation, but methyl groups on pyridinone may increase metabolic clearance. Use QSAR models to correlate logP and topological polar surface area (TPSA) with stability .

Experimental Design

Q. What in vivo models are appropriate for evaluating neuroprotective or anticancer activity?

  • Methodological Answer : For neuroprotection, use MPTP-induced Parkinson’s models in rodents, measuring tyrosine hydroxylase levels. For anticancer activity, employ xenograft models (e.g., HCT-116 colon cancer) with biweekly dosing (10–50 mg/kg, IP). Monitor toxicity via serum ALT/AST and compare to fluorophenyl-diazepine analogs, which showed reduced hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

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